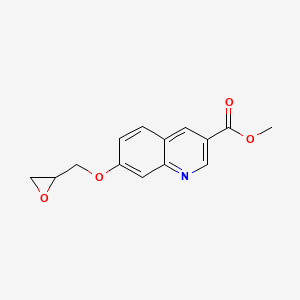

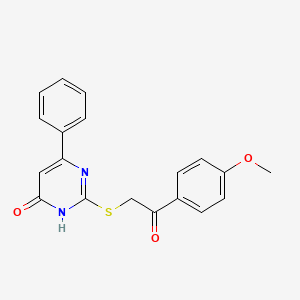

![molecular formula C15H17NO3 B2391857 2-{[(4-hydroxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione CAS No. 55118-87-1](/img/structure/B2391857.png)

2-{[(4-hydroxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{[(4-hydroxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a yellow crystalline powder, soluble in organic solvents, and has a molecular weight of 311.38 g/mol.

Mechanism of Action

Target of Action

The primary target of 2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is the Replication Protein A (RPA) complex . RPA is the major single-stranded DNA (ssDNA) binding protein that is essential for DNA replication and processing of DNA double-strand breaks (DSBs) by homology-directed repair pathways .

Mode of Action

2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione interacts with the RPA complex, specifically targeting the RPA70 subunit . This interaction prevents RPA from binding with ssDNA and various DNA repair proteins . The compound’s action results in the inhibition of DNA replication that sustains tumor growth .

Biochemical Pathways

The compound affects multiple biochemical pathways. It induces autophagy at multiple levels by inducing autophagic flux, AMPK/mTOR pathway activation, and autophagy-related gene transcription by decreasing glycolytic function . The inhibition of RPA by 2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione impairs glycolysis and increases the dependence on autophagy .

Result of Action

The result of the action of 2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is the enhancement of radiosensitivity and induction of autophagy in cell lines . It slows down the progression of cells through the cell cycle by dramatically decreasing DNA synthesis . It also attenuates the progression of G2-phase cells into mitosis .

Action Environment

The action of 2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione can be influenced by environmental factors such as radiation. For instance, the compound has been shown to enhance the antitumor response to radiation in nasopharyngeal carcinoma . It is also likely that other environmental factors such as pH, temperature, and the presence of other biochemicals could influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

HAMNO is a potent and selective inhibitor of replication protein A (RPA) interactions with proteins involved in the replication stress response . It binds the N-terminal domain of RPA70 and inhibits both ATR autophosphorylation and phosphorylation of RPA32 Ser33 by ATR .

Cellular Effects

HAMNO has been shown to have significant effects on cellular processes. It slows down the progression of cells through the cell cycle by dramatically decreasing DNA synthesis . Notably, HAMNO also attenuates the progression of G2-phase cells into mitosis . Furthermore, HAMNO increases the fraction of chromatin-bound RPA in S-phase but not in G2-phase cells and suppresses DSB repair by homologous recombination .

Molecular Mechanism

The molecular mechanism of action of HAMNO involves its ability to inhibit DNA replication that sustains tumor growth . It does this by targeting the RPA70 subunit and preventing RPA interactions with ssDNA and various DNA repair proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of 4-hydroxyaniline with 5,5-dimethylcyclohexane-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-hydroxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and amines, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-{[(4-hydroxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential as an inhibitor of replication protein A (RPA), which is involved in DNA replication and repair.

Medicine: Research has shown its potential as a cancer therapeutic due to its ability to induce DNA replication stress and inhibit tumor growth.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

- (1Z)-1-[(2-Hydroxyanilino)methylidene]naphthalen-2-one (HAMNO)

- TDRL-505

- Fumaropimaric acid (NSC15520)

Uniqueness

Compared to similar compounds, 2-{[(4-hydroxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific molecular structure, which allows it to effectively inhibit RPA and induce DNA replication stress. This makes it a promising candidate for cancer therapy and other applications where DNA replication inhibition is desired .

Properties

IUPAC Name |

3-hydroxy-2-[(4-hydroxyphenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-15(2)7-13(18)12(14(19)8-15)9-16-10-3-5-11(17)6-4-10/h3-6,9,17-18H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOKZEVVGOOGLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2391785.png)

![[5-[(E)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2391787.png)

![5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2391790.png)

![benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2391794.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2391795.png)

![[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine](/img/structure/B2391796.png)

![3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid](/img/structure/B2391797.png)